![molecular formula C16H24N2O2 B6599123 tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate CAS No. 2866253-61-2](/img/structure/B6599123.png)
tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate, otherwise known as TBPCBC, is a compound of interest in organic chemistry and pharmaceutical research. TBPCBC is a cyclic amine that is synthesized from a combination of tert-butyl alcohol, cyclobutyl amine, and phenylcarbamate. It is a versatile compound that is used in a variety of research applications and has a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
TBPCBC is a versatile compound that has a variety of scientific research applications. It is used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and surfactants. It is also used in the synthesis of polymers, dyes, and catalysts. Furthermore, TBPCBC has been used in the production of biocompatible nanomaterials, such as carbon nanotubes and graphene.
Mécanisme D'action
The mechanism of action of TBPCBC is not yet fully understood. However, it is believed that TBPCBC acts as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. TBPCBC is also believed to inhibit the activity of other enzymes, such as proteases and phosphatases, which are involved in the regulation of cellular processes.
Biochemical and Physiological Effects
TBPCBC has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. TBPCBC has also been shown to inhibit the activity of proteases and phosphatases, which are involved in the regulation of cellular processes. Furthermore, TBPCBC has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using TBPCBC in laboratory experiments is its versatility. TBPCBC is a relatively simple compound that can be used in a variety of research applications. Additionally, TBPCBC is relatively inexpensive and is easily synthesized. The main limitation of using TBPCBC in laboratory experiments is its toxicity. TBPCBC has been shown to be toxic in some animal studies and should be handled with care.
Orientations Futures
There are a number of potential future directions for TBPCBC research. These include the development of new synthetic methods for the synthesis of TBPCBC, the exploration of its potential therapeutic applications, and the investigation of its mechanism of action. Additionally, research into the toxicity of TBPCBC in animals and humans could help to identify potential therapeutic applications and provide insight into the safety of using TBPCBC in laboratory experiments. Finally, further research into the biochemical and physiological effects of TBPCBC could provide insight into its potential therapeutic applications.
Méthodes De Synthèse
TBPCBC is synthesized using a three-step reaction process. The first step involves the reaction of tert-butyl alcohol with cyclobutyl amine to produce the tert-butyl cyclobutyl amine. This reaction is catalyzed by a base, such as sodium hydroxide. The second step involves the reaction of the tert-butyl cyclobutyl amine with phenylcarbamate to produce the tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate. This reaction is also catalyzed by a base, such as sodium hydroxide. The third and final step involves the reaction of the tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate with a base, such as sodium hydroxide, to produce the desired product.
Propriétés
IUPAC Name |
tert-butyl N-[3-(aminomethyl)-3-phenylcyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-13-9-16(10-13,11-17)12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSBSZZJGDBSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(CN)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

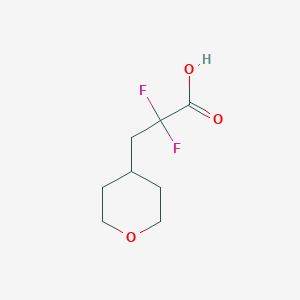
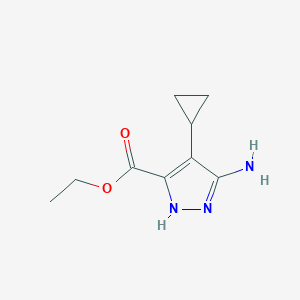
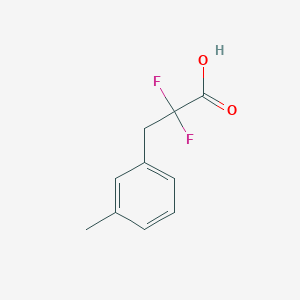
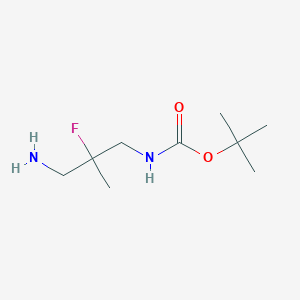
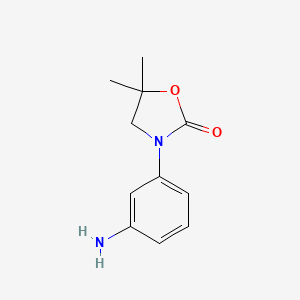
![3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6599076.png)
![tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate](/img/structure/B6599083.png)

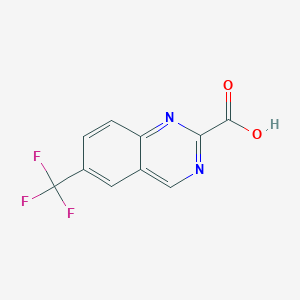

![2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid](/img/structure/B6599112.png)
![tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate](/img/structure/B6599128.png)
![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)
